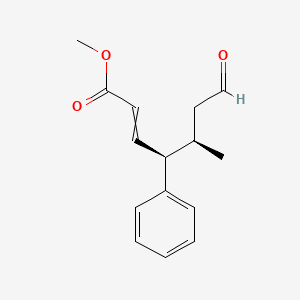
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate is an organic compound with a complex structure that includes a phenyl group, a ketone, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of a suitable aldehyde with a ketone, followed by esterification. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like distillation or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.
科学的研究の応用
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl (4R,5R)-5-methoxy-4-methyl-3-oxo-7-(trimethylsilyl)-6-heptynoate: This compound has a similar backbone but includes a trimethylsilyl group, which can alter its reactivity and applications.
(1R,4R,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxy-2-cyclohexen-1-yl benzoate: Another structurally related compound with different functional groups that can affect its chemical behavior and uses.
Uniqueness
Methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
特性
CAS番号 |
827605-75-4 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
methyl (4R,5R)-5-methyl-7-oxo-4-phenylhept-2-enoate |
InChI |
InChI=1S/C15H18O3/c1-12(10-11-16)14(8-9-15(17)18-2)13-6-4-3-5-7-13/h3-9,11-12,14H,10H2,1-2H3/t12-,14+/m1/s1 |
InChIキー |
WJLLAYJUVCSIMC-OCCSQVGLSA-N |
異性体SMILES |
C[C@H](CC=O)[C@H](C=CC(=O)OC)C1=CC=CC=C1 |
正規SMILES |
CC(CC=O)C(C=CC(=O)OC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


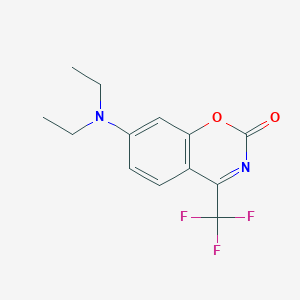
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
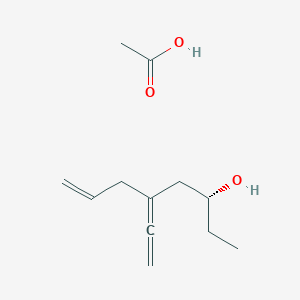
![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)

![(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid](/img/structure/B14218152.png)
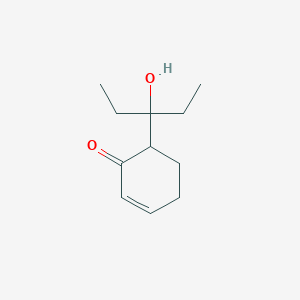
![4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14218157.png)
![2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14218164.png)
![1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene](/img/structure/B14218169.png)
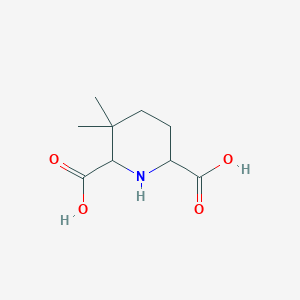
![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)
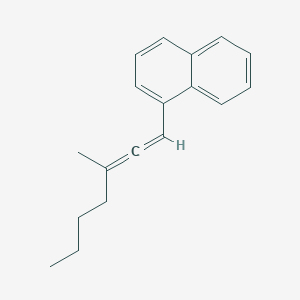
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
